molecular formula C11H22N2O B11795517 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Cat. No.: B11795517
M. Wt: 198.31 g/mol
InChI Key: OLHCOWIAUDXLKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to yield the final compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .

Chemical Reactions Analysis

2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

    Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer effects.

    Matrine: Known for its antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and anti-inflammatory effects.

This compound stands out due to its unique combination of the cyclopropylmethyl and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[3-(cyclopropylmethylamino)piperidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2

InChI Key

OLHCOWIAUDXLKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCO)NCC2CC2

Origin of Product

United States

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